REACTION_CXSMILES
|
[OH:1][C:2]1[CH:18]=[C:17](O)[CH:16]=[C:15](O)[C:3]=1[C:4](=[O:14])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10](O)=[CH:9][CH:8]=1.Cl.C[OH:23]>>[O:1]1[C:2]2[C:3](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:4](=[O:14])[C:5]([OH:23])=[C:6]1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
flavonoid glycosides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C(C=CC2=CC=C(C=C2)O)=O)C(=CC(=C1)O)O
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The tubes are closed with screw tops
|
Type
|
CUSTOM
|
Details
|
incubated at room temperature
|
Type
|
CUSTOM
|
Details
|
(20-25° C.)
|
Type
|
CUSTOM
|
Details
|
for 1 hr
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
with continuous mixing on a roller band
|
Name
|
|
Type
|
|
Smiles
|
O1C(=C(C(=O)C2=CC=CC=C12)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |